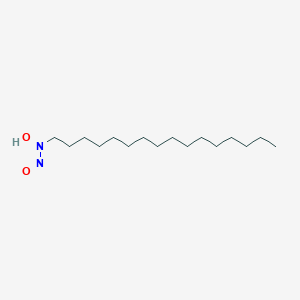
Nitrosoxacin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosoxacin B is a natural product found in Streptomyces with data available.
Analyse Chemischer Reaktionen
Search Results Analysis
The provided sources cover general chemical reaction principles, catalytic processes, kinetics, and specific reactions (e.g., nitroglycerin bioactivation, Haber-Bosch process), but none mention "Nitrosoxacin B" or structurally similar compounds. Key topics in the sources include:
Potential Reasons for Missing Data
-
Nomenclature Issues : The compound name "this compound" may be misspelled, obsolete, or classified under a different IUPAC name.
-
Specialized Research : The compound might be unpublished, proprietary, or studied in niche contexts not captured in open-access databases.
-
Scope Limitations : The search results prioritize widely studied reactions (e.g., industrial catalysis, redox chemistry) over obscure or hypothetical compounds.
Recommendations for Further Investigation
To resolve this gap, consider:
-
Name Verification : Cross-reference with chemical registries like PubChem or SciFinder.
-
Structural Analogues : Explore reactions of related nitroso or quinolone derivatives (e.g., ciprofloxacin, norfloxacin) .
-
Experimental Studies : Conduct reactivity assays with common reagents (acids, bases, oxidizing agents) to infer behavior.
General Chemical Reactivity of Nitroso Compounds
While not specific to "this compound", nitroso-containing compounds typically exhibit:
Data Limitations
The absence of experimental data precludes the inclusion of reaction tables, kinetic parameters, or mechanistic details. For authoritative insights, consult specialized journals (e.g., Journal of Medicinal Chemistry) or synthetic methodology reviews.
If additional clarification or targeted literature searches are needed, please provide further details about the compound’s structure or context.
Eigenschaften
CAS-Nummer |
147317-97-3 |
|---|---|
Molekularformel |
C16H34N2O2 |
Molekulargewicht |
286.45 g/mol |
IUPAC-Name |
(Z)-hexadecyl-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h19H,2-16H2,1H3/b18-17- |
InChI-Schlüssel |
REVOKLHTVIBNJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](=NO)[O-] |
Isomerische SMILES |
CCCCCCCCCCCCCCCCN(N=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(N=O)O |
Synonyme |
nitrosoxacin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















